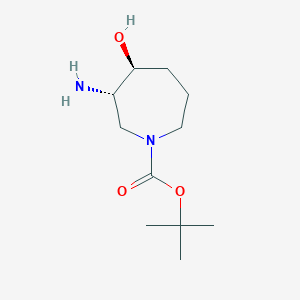

tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate

Description

tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate is a chiral azepane derivative featuring a seven-membered nitrogen-containing ring. The compound is characterized by its stereochemistry at the 3S and 4S positions, which confers distinct conformational and functional properties. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics due to its ability to mimic peptide backbones while resisting enzymatic degradation . Its structure has likely been elucidated via X-ray crystallography using programs such as SHELX, a widely adopted tool for small-molecule refinement .

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |

InChI Key |

LWINOKVVXXXYPN-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H](C1)N)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C(C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl azepane-1-carboxylate.

Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. For example, the tert-butyl group is used to protect the carboxylate group.

Key Reactions: The synthesis may involve key reactions such as amination and hydroxylation to introduce the amino and hydroxy groups, respectively.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study the effects of azepane derivatives on biological systems.

Industrial Applications: It may be used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound: tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate

- Core structure : 7-membered azepane ring.

- Functional groups: Amino (-NH₂), hydroxyl (-OH), and tert-butyl carbamate.

- Stereochemistry : 3S,4S configuration.

Comparative Compounds:

tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidin-3-carboxylate (141468-55-5) Core structure: 5-membered oxazolidinone ring. Functional groups: Two carbonyl groups (2,5-dioxo), isopropyl substituent. Stereochemistry: 4S configuration. Applications: Used as a chiral auxiliary in asymmetric synthesis and as a precursor for antibiotics like linezolid analogs .

tert-Butyl N-[furan-3-ylmethyl-[(2S,3S)-2-hydroxy-4-phenyl-3-(1,3-thiazol-5-ylmethoxycarbonylamino)butyl]amino]carbamate (127749-91-1) Core structure: Linear carbamate with furan and thiazole heterocycles. Functional groups: Hydroxyl, phenyl, and thiazolylmethoxycarbonylamino groups. Stereochemistry: 2S,3S configuration. Applications: Potential use in antiviral or anticancer agents due to heteroaromatic motifs .

Table 1: Structural Comparison

| Compound | Ring Size | Key Functional Groups | Stereochemistry |

|---|---|---|---|

| Target Compound | 7-membered | Amino, hydroxyl, tert-butyl carbamate | 3S,4S |

| 141468-55-5 | 5-membered | 2,5-dioxo, isopropyl | 4S |

| 127749-91-1 | N/A | Hydroxyl, phenyl, thiazole | 2S,3S |

Physicochemical Properties

Molecular Weight :

- Target Compound: ~244.3 g/mol (estimated).

- 141468-55-5: ~257.3 g/mol (calculated).

- 127749-91-1: ~529.6 g/mol (calculated).

- Polarity: The target compound’s amino and hydroxyl groups increase hydrophilicity compared to the isopropyl-containing 141468-55-3. The latter’s dioxo groups may enhance crystallinity but reduce aqueous solubility.

Solubility :

Reactivity and Stability

- Amino Group Reactivity: The target compound’s primary amine is protected as a carbamate, reducing nucleophilicity. In contrast, oxazolidinone derivatives (e.g., 141468-55-5) undergo ring-opening reactions under basic conditions due to carbonyl electrophilicity.

Hydroxyl Group :

- The 4-hydroxy group in the target compound can participate in hydrogen bonding or serve as a site for functionalization (e.g., phosphorylation).

- Stability: Tert-butyl carbamates are stable under acidic conditions but cleaved via trifluoroacetic acid (TFA). Oxazolidinones (e.g., 141468-55-5) are prone to hydrolysis under strong acidic/basic conditions .

Biological Activity

tert-Butyl (3S,4S)-3-amino-4-hydroxyazepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and may exhibit properties beneficial for therapeutic applications, particularly in neurodegenerative diseases.

- Molecular Formula : CHNO

- Molecular Weight : 230.31 g/mol

- CAS Number : 1932152-61-8

Research indicates that this compound may act through multiple mechanisms:

- Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. In vitro studies reported an IC of 15.4 nM for β-secretase and a K of 0.17 μM for AChE inhibition .

- Reduction of Amyloid Beta Aggregation : It significantly inhibits the aggregation of amyloid beta (Aβ) peptides, which are implicated in Alzheimer’s pathology. The compound demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM .

- Neuroprotection : In cellular models, this compound increased the viability of astrocytes exposed to Aβ, suggesting a protective effect against neurotoxicity. Specifically, it improved cell viability from 43.78% to 62.98% when co-administered with Aβ .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

In Vivo Studies

In vivo assessments revealed that while the compound showed some protective effects against oxidative stress induced by scopolamine, it did not achieve statistical significance compared to established treatments like galantamine . The reduction in malondialdehyde (MDA) levels indicated a potential antioxidant effect.

Case Studies

Several studies have highlighted the neuroprotective potential of this compound:

- Astrocyte Protection : In a study involving astrocytes treated with Aβ, this compound demonstrated a moderate protective effect by reducing oxidative stress markers and inflammatory cytokines .

- Comparative Efficacy : When compared to galantamine, the compound exhibited similar trends in reducing oxidative stress but was less effective overall in vivo, possibly due to bioavailability issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.